molecular formula C17H18Cl2N2O2 B11645246 [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](2-methylpiperidin-1-yl)methanone

[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B11645246
M. Wt: 353.2 g/mol
InChI Key: ZUMHBSWISXBQOV-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone is a complex organic compound with a unique structure that combines a dichlorophenyl group, an oxazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone typically involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the dichlorophenyl group and the piperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18Cl2N2O2

Molecular Weight

353.2 g/mol

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H18Cl2N2O2/c1-10-6-3-4-9-21(10)17(22)14-11(2)23-20-16(14)15-12(18)7-5-8-13(15)19/h5,7-8,10H,3-4,6,9H2,1-2H3

InChI Key

ZUMHBSWISXBQOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

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